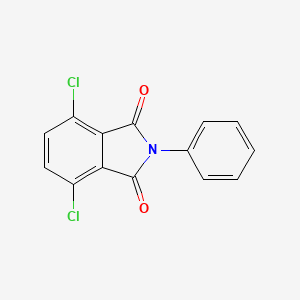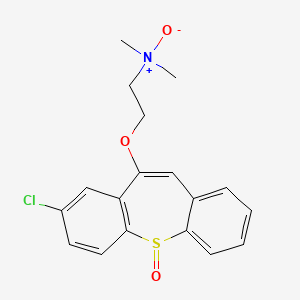
4,7-Dichloro-2-phenylisoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dichloro-2-phenylisoindoline-1,3-dione is a chemical compound belonging to the class of isoindoline-1,3-diones. These compounds are characterized by their isoindoline nucleus and carbonyl groups at positions 1 and 3. The presence of chlorine atoms at positions 4 and 7, along with a phenyl group at position 2, makes this compound unique.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-phenylisoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. The reaction is usually carried out in the presence of a suitable solvent, such as toluene, under reflux conditions. The process involves the formation of the isoindoline-1,3-dione scaffold through intramolecular cyclization and intermolecular coupling oxidation reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dichloro-2-phenylisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The chlorine atoms at positions 4 and 7 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted isoindoline-1,3-diones.
Aplicaciones Científicas De Investigación
4,7-Dichloro-2-phenylisoindoline-1,3-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticonvulsant and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and polymer additives.
Mecanismo De Acción
The mechanism of action of 4,7-Dichloro-2-phenylisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways in biological systems .
Comparación Con Compuestos Similares
- 4,7-Dichloroisoindoline-1,3-dione
- 2-Phenylisoindoline-1,3-dione
- 4,7-Dichloro-2-methylisoindoline-1,3-dione
Comparison: 4,7-Dichloro-2-phenylisoindoline-1,3-dione is unique due to the presence of both chlorine atoms and a phenyl group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and a broader range of applications in various fields .
Propiedades
IUPAC Name |
4,7-dichloro-2-phenylisoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2/c15-9-6-7-10(16)12-11(9)13(18)17(14(12)19)8-4-2-1-3-5-8/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHXUUGDPVMHJZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3C2=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-Methyl-5,6-dihydrobenzo[b][1]benzazepin-5-ol](/img/structure/B1144717.png)
![sodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] hydrogen phosphate](/img/structure/B1144722.png)



